molecular formula C19H30N2O4 B1169111 POLYINOSINIC-URIDYLIC ACID POTASSIUM CAS No. 118539-78-9

POLYINOSINIC-URIDYLIC ACID POTASSIUM

Cat. No.: B1169111
CAS No.: 118539-78-9
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Description

Nomenclature and Molecular Composition

The systematic nomenclature of this compound follows established conventions for polynucleotide compounds, with the compound formally designated as poly(inosinic-uridylic) acid potassium salt. Alternative nomenclature includes the abbreviated form Poly(I,U), which reflects the constituent nucleotide components within the polymeric structure. The International Union of Pure and Applied Chemistry naming convention recognizes this compound as a mixed polynucleotide salt containing both purine and pyrimidine nucleotide units. The Chemical Abstracts Service has assigned registry number 118539-78-9 to this specific potassium salt form, distinguishing it from other salt variants or free acid forms of the polynucleotide.

The molecular composition of this compound encompasses repeating units of inosinic acid and uridylic acid components, coordinated with potassium cations to form the salt structure. Inosinic acid, also known as 5'-inosinic acid, contributes the purine nucleotide component through its hypoxanthine base linked to ribose phosphate. The uridylic acid component provides the pyrimidine nucleotide fraction, consisting of uracil base connected to ribose phosphate. The potassium cations serve as counterions to neutralize the negative charges on the phosphate groups, creating a stable salt formation that influences the compound's solubility and crystalline properties.

The stoichiometric relationship between the nucleotide components and potassium ions determines the overall molecular weight and compositional characteristics of the compound. Unlike homopolynucleotide salts such as polyinosinic acid potassium salt or polyuridylic acid potassium salt, this compound represents a heteropolymeric structure that may exhibit variable ratios of purine to pyrimidine components depending on synthesis conditions and purification methods. The molecular formula reflects the complex polymeric nature, with the degree of polymerization affecting the overall molecular weight range of the compound.

Crystallographic and Spectroscopic Analysis

The crystallographic analysis of this compound reveals structural characteristics typical of polynucleotide salts, though specific diffraction data for this compound remains limited in the available literature. Polynucleotide compounds generally exhibit complex diffraction patterns due to their polymeric nature and the potential for various conformational states. The crystalline structure of mixed polynucleotide salts like this compound is influenced by the hydrogen bonding patterns between nucleotide bases, the coordination environment of potassium ions, and the overall packing arrangements within the crystal lattice.

Storage conditions significantly impact the crystallographic stability of the compound, with recommended preservation at negative twenty degrees Celsius to maintain structural integrity. The crystalline form exhibits sensitivity to hydration levels, temperature fluctuations, and ionic strength variations, factors that can influence the diffraction characteristics and overall structural analysis. X-ray diffraction studies of related polynucleotide compounds indicate that these materials often display semi-crystalline behavior, with ordered regions interspersed with amorphous domains that complicate detailed structural determination.

Spectroscopic analysis provides valuable insights into the molecular structure and bonding characteristics of this compound. Circular dichroism spectroscopy serves as a particularly informative technique for analyzing polynucleotide structures, as it can reveal information about base stacking arrangements, helical conformations, and intermolecular interactions. The compound's spectroscopic signature would be expected to show contributions from both purine and pyrimidine chromophores, creating a composite spectrum that reflects the dual nucleotide composition. Ultraviolet absorption characteristics typically center around specific wavelength ranges characteristic of nucleotide components, with maximum absorption occurring near 260 nanometers for most polynucleotide compounds.

Infrared spectroscopy analysis would reveal characteristic phosphate stretching vibrations, nucleotide base vibrations, and potassium-oxygen coordination features that provide structural confirmation. The spectroscopic data for this compound would be expected to show features distinct from either homopolynucleotide component alone, reflecting the unique structural environment created by the mixed composition. Nuclear magnetic resonance spectroscopy, when applicable, could provide detailed information about the local environment of individual nucleotide components and their interactions within the polymeric structure.

Comparative Structural Features with Other Polynucleotide Salts

This compound exhibits structural characteristics that can be compared with other polynucleotide salts to understand its unique properties within this class of compounds. Polyinosinic acid, the homopolymer containing only inosinic acid units, demonstrates specific structural features including the ability to form single-stranded configurations and potential for complex secondary structures. The molecular weight of the monomeric inosinic acid unit is 348.206 grams per mole, with specific physical properties including a calculated density of 2.4 grams per cubic centimeter and a boiling point of 905.4 degrees Celsius at 760 millimeters of mercury.

In comparison, polyuridylic acid potassium salt represents the homopolymeric form of uridylic acid units coordinated with potassium cations. This compound exhibits a molecular weight of 324.181281 grams per mole for the monomeric unit and demonstrates different structural characteristics from the mixed polynucleotide. Polyuridylic acid potassium salt shows specific spectroscopic properties with characteristic absorption ratios and maximum absorption wavelengths that differ from the mixed composition compound. The homopolymeric structure allows for more predictable base stacking arrangements and hydrogen bonding patterns compared to the heteropolymeric nature of this compound.

Compound CAS Number Molecular Weight (monomer) Storage Temperature Key Structural Features
Polyinosinic acid 30918-54-8 348.206 g/mol -20°C Single-stranded homonucleic acid, purine base
Polyuridylic acid potassium salt 27416-86-0 324.181 g/mol Freezing conditions Pyrimidine homopolymer, potassium coordination
This compound 118539-78-9 Variable -20°C Mixed purine-pyrimidine heteropolymer
Polyinosinic-polycytidylic acid potassium 31852-29-6 710.500802 g/mol -20°C Double-stranded RNA analog, TLR3 agonist

Polyinosinic-polycytidylic acid potassium salt represents another comparative compound that demonstrates the double-stranded configuration formed between complementary polynucleotide strands. This compound exhibits a molecular weight of 710.500802 grams per mole and functions as a synthetic double-stranded ribonucleic acid analog. The structural organization involves complementary base pairing between inosinic acid and cytidylic acid components, creating a more rigid double-helical structure compared to the potentially more flexible single-stranded or partially structured configuration of this compound.

The comparative analysis reveals that this compound occupies a unique position among polynucleotide salts due to its heteropolymeric composition combining non-complementary nucleotide units. Unlike the complementary base pairing observed in polyinosinic-polycytidylic acid complexes, the inosinic acid and uridylic acid components in this compound do not form standard Watson-Crick base pairs, potentially resulting in different secondary structure possibilities. The structural flexibility of this mixed composition may allow for various conformational states that differ significantly from the more constrained structures of homopolynucleotide salts or complementary double-stranded complexes.

Storage requirements across these polynucleotide salts show consistent recommendations for low-temperature preservation, typically at negative twenty degrees Celsius, reflecting the general stability considerations for polynucleotide compounds. The comparative structural analysis indicates that this compound represents a distinct structural class within polynucleotide salts, with properties that bridge characteristics of both purine and pyrimidine homopolymers while potentially exhibiting unique features arising from the heteropolymeric composition.

Properties

CAS No.

118539-78-9

Molecular Formula

C19H30N2O4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Key Chemical Properties of Polyinosinic-Uridylic Acid Potassium and Related Compounds
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structure Key Features
This compound 31852-29-6 C₁₉H₂₇KN₇O₁₆P₂ 710.50 Double-stranded RNA Potassium-stabilized complex; TLR3 agonist
Polyinosinic Acid (Poly I) 30918-54-8 (C₁₀H₁₃N₄O₈P)ₙ Variable Single-stranded RNA Homopolymer of inosinic acid; precursor to Poly I:C
Polycytidylic Acid (Poly C) 24939-03-5 (C₉H₁₄N₃O₈P)ₙ Variable Single-stranded RNA Homopolymer of cytidylic acid; forms complexes with Poly I
Polyadenylic Acid (Poly A) 25233-31-2 (C₁₀H₁₄N₅O₇P)ₙ Variable Single-stranded RNA Homopolymer of adenylic acid; used in mRNA studies

Key Differences :

  • This compound is a double-stranded RNA complex, whereas Poly I and Poly C are single-stranded. The potassium salt enhances solubility and stability compared to sodium or free acid forms .

Mechanistic Insights :

  • Double-Stranded RNA vs. Single-Stranded : Only double-stranded complexes like Poly I:C activate TLR3, triggering interferon-α/β production . Single-stranded analogs (Poly I, Poly C) lack this activity.
  • Salt Form Impact : Potassium salts exhibit superior stability in biological buffers compared to sodium salts, as shown in preformulation studies (e.g., losartan potassium stability at pH 6.8) .

Research Findings and Classification

  • Hierarchical Clustering Analysis (HCA): Studies on polynucleotide analogs (e.g., pirarubicin derivatives) reveal that structural modifications, such as salt type or strand composition, significantly affect clustering patterns. For instance, Poly I:C Potassium clusters with other immunostimulatory dsRNA compounds, while single-stranded variants form distinct groups .
  • ANOSIM Analysis: Statistical comparisons highlight significant differences (p < 0.001) between Poly I:C Potassium and non-complexed polynucleotides in immune activation assays .

Stability and Formulation Challenges

  • This compound requires storage at -20°C to maintain integrity, whereas degradation occurs at higher temperatures due to RNA strand separation .
  • Poly I:C Sodium Salt shows reduced thermal stability compared to the potassium form, as observed in analogous studies (e.g., ursolic acid formulations) .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing polyinosinic-uridylic acid potassium in a laboratory setting?

  • Methodological Answer : Synthesis typically involves enzymatic polymerization of inosinic and cytidylic acid monomers using polynucleotide phosphorylase, followed by potassium salt precipitation. Key steps include:

Monomer Preparation : Purify inosinic and cytidylic acid monomers to >99% homogeneity.

Polymerization : Use polynucleotide phosphorylase under controlled pH (7.5–8.0) and temperature (37°C) with Mg²⁺ as a cofactor .

Precipitation : Add potassium acetate to precipitate the polymer, then dialyze against deionized water to remove unreacted monomers .
Note: Molecular weight distribution should be verified via size-exclusion chromatography (SEC) .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

TechniquePurposeKey Parameters
UV-Vis Spectroscopy Confirm hypochromicity (absorbance at 250–260 nm) to verify base pairingλ_max ≈ 252 nm (poly I:C)
Circular Dichroism (CD) Analyze helical conformationPositive peak at 210 nm, negative at 245 nm
Dynamic Light Scattering (DLS) Measure hydrodynamic radius and aggregation statePolydispersity index <0.2 preferred
FT-IR Identify phosphate backbone vibrationsPeaks at 1240 cm⁻¹ (P=O) and 1080 cm⁻¹ (PO₂⁻)

Q. What are the established in vitro models for studying the immunostimulatory effects of this compound?

  • Methodological Answer :

  • Dendritic Cell Activation : Use human monocyte-derived dendritic cells (MoDCs) and measure cytokine secretion (e.g., IFN-α, IL-6) via ELISA after 24-hour exposure to 10–50 μg/mL poly I:C .
  • TLR3/RLR Pathway Analysis : Transfect HEK293 cells with TLR3 or RIG-I plasmids and assess NF-κB activation via luciferase reporter assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data of this compound across studies?

  • Methodological Answer :

  • Source of Variability : Differences in polymer length (e.g., 200–1,200 base pairs), endotoxin contamination, or salt form (sodium vs. potassium).
  • Strategies :

Batch Standardization : Use SEC to ensure consistent molecular weight across experiments .

Endotoxin Testing : Employ Limulus Amebocyte Lysate (LAL) assays; levels <0.1 EU/mg are critical for immune studies .

Comparative Controls : Include reference standards (e.g., commercial poly I:C from InvivoGen) in parallel assays .

Q. What experimental designs are optimal for studying the dual pro-inflammatory and antiviral mechanisms of this compound?

  • Methodological Answer :

  • Time-Course Analysis : Measure early-phase NF-κB activation (1–6 hours) and late-phase interferon-stimulated gene (ISG) expression (24–48 hours) in primary macrophages .
  • Knockdown Models : Use siRNA to silence TLR3, MDA5, or PKR in cell lines to isolate pathway-specific effects. For example:
Gene SilencedObserved Phenotype
TLR3Loss of IL-12 secretion
MDA5Reduced IFN-β production
PKRAttenuated apoptosis

Q. How can computational modeling enhance the understanding of this compound’s interaction with RNA sensors?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model poly I:C binding to TLR3 ectodomain (PDB ID: 2A0Z) to predict binding energy and conformational changes .
  • Docking Studies : Use AutoDock Vina to simulate RIG-I helicase domain interactions with poly I:C duplexes, focusing on electrostatic contributions from potassium ions .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in poly I:C-induced cytokine release?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a sigmoidal dose-response curve (variable slope) using tools like GraphPad Prism. Parameters:
  • EC₅₀: Effective concentration for 50% maximal response.
  • Hill Slope: Cooperativity of receptor binding .
  • Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude technical outliers, particularly in high-throughput cytokine arrays .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Quality Control Metrics :
ParameterAcceptable Range
Molecular Weight (SEC)200–400 kDa
Endotoxin (LAL)<0.1 EU/mg
Potassium Content (ICP-MS)8–12% w/w
  • Design of Experiments (DoE) : Use factorial designs to optimize polymerization time, temperature, and monomer ratios for reproducibility .

Ethical and Safety Considerations

Q. What biosafety protocols are critical when handling this compound in immunology studies?

  • Methodological Answer :

  • Containment Level : BSL-2 for in vitro work involving primary human cells.
  • Waste Disposal : Autoclave poly I:C-contaminated materials at 121°C for 60 minutes before disposal .

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